Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane
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Overview
Description
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane is a unique organosilicon compound with the molecular formula C9H18OSi. It features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of a spirocyclic epoxide with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high throughput and consistency. Catalysts such as platinum or palladium may be used to enhance the reaction rate and selectivity. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings
Mechanism of Action
The mechanism by which Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and proteins, modulating their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
- (E)-6-(3-((butyldimethylsilyl)oxy)oct-1-en-1-yl)-5-(phenylthio)spiro[2.4]heptan-4-one
- Methyl(E)-6-(3-((butyldimethylsilyl)oxy)oct-1-en-1-yl)-4-oxospiro[2.4]heptane-5-carboxylate
Uniqueness
Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane stands out due to its unique spirocyclic structure combined with a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
63830-96-6 |
---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)8-9(10-8)6-4-5-7-9/h8H,4-7H2,1-3H3 |
InChI Key |
UXUKNYDWKUZSBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C2(O1)CCCC2 |
Origin of Product |
United States |
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